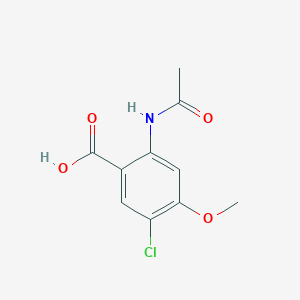

2-Acetamido-5-chloro-4-methoxybenzoic acid

描述

Structural Features and Unique Functional Group Assembly of 2-Acetamido-5-chloro-4-methoxybenzoic acid

The molecular architecture of this compound is defined by a central benzene (B151609) ring substituted with four different functional groups. The carboxylic acid group (-COOH) at position 1 defines the parent structure. At the adjacent C2 position, an acetamido group (-NHCOCH₃) is present. Further around the ring, a methoxy (B1213986) group (-OCH₃) is located at the C4 position, and a chlorine atom (-Cl) is at the C5 position.

This specific substitution pattern is significant. The acetamido group can engage in hydrogen bonding, a critical interaction in molecular recognition processes. evitachem.com The interplay between the electron-donating methoxy group and the electron-withdrawing chlorine atom and carboxylic acid group creates a distinct electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations. evitachem.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 62492-44-8 |

| Molecular Formula | C₁₀H₁₀ClNO₄ |

| Molecular Weight | 243.64 g/mol |

Significance within the Landscape of Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a cornerstone class of compounds in organic synthesis due to the reactivity of the carboxyl group and the potential for modifying the aromatic ring. This compound stands out within this class due to its multifunctional nature. It serves as a key synthetic intermediate, providing a pre-functionalized scaffold for constructing more elaborate molecules.

Its structural motifs are found in various biologically active compounds. For instance, related acetamido-chloro-methoxybenzoic acid derivatives are known intermediates in the synthesis of pharmaceutical agents. A notable example is the synthesis of Metoclopramide, where a structurally similar compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, is a key precursor. google.comchemicalbook.com This highlights the utility of this substitution pattern in medicinal chemistry for creating targeted therapeutic agents. The presence of multiple reactive sites allows for selective chemical modifications, enabling chemists to build molecular complexity in a controlled manner.

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound and its close derivatives has primarily focused on its application in synthetic and medicinal chemistry. Investigations have explored its potential as a lead compound for the development of new therapeutic agents, with its structure suggesting possible utility in areas such as non-steroidal anti-inflammatory drugs (NSAIDs). evitachem.com

Synthetic methodologies are a significant area of research, with studies focusing on efficient and regioselective routes to this class of compounds. The synthesis often involves the acylation of a corresponding amino-chloro-methoxybenzoic acid. evitachem.com For example, a common synthetic approach involves the reaction of an appropriate aminobenzoic acid derivative with acetic anhydride (B1165640). evitachem.com The related methyl ester is often synthesized via the chlorination of methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). google.comchemicalbook.com The final step to obtain the carboxylic acid involves the hydrolysis of this methyl ester. chemicalbook.com The compound's functional groups allow it to undergo various reactions; for instance, the chlorine atom can be replaced by other nucleophiles, and the acetamido group can be reduced to an amine using agents like lithium aluminum hydride. evitachem.com This chemical versatility makes it a subject of interest for creating libraries of novel compounds for biological screening.

Table 2: Physicochemical Properties of this compound

| Property | Description | Source |

|---|---|---|

| Appearance | White to light beige crystalline powder | evitachem.com |

| Melting Point | Approximately 145–147 °C | evitachem.com |

| Solubility | Soluble in organic solvents; limited solubility in water | evitachem.com |

| Stability | Stable under normal conditions; may decompose under extreme pH or temperature | evitachem.com |

Structure

3D Structure

属性

CAS 编号 |

62492-44-8 |

|---|---|

分子式 |

C10H10ClNO4 |

分子量 |

243.64 g/mol |

IUPAC 名称 |

2-acetamido-5-chloro-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)7(11)3-6(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |

InChI 键 |

ZGTNWBIPVUMEGA-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)OC |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid and Its Precursors

Strategic Disconnection Approaches for Benzamide (B126) and Methoxybenzoic Acid Frameworks

The retrosynthetic analysis of 2-Acetamido-5-chloro-4-methoxybenzoic acid reveals several potential disconnection points. A primary strategy involves disconnecting the amide bond, leading to 2-amino-5-chloro-4-methoxybenzoic acid and an acetylating agent. A further disconnection of the chloro and methoxy (B1213986) groups from the aminobenzoic acid precursor simplifies the starting materials to more readily available chemicals.

Another approach considers the formation of the benzoic acid moiety at a later stage, potentially from a corresponding toluene (B28343) derivative through oxidation. The sequence of introducing the acetamido, chloro, and methoxy groups is critical to manage the directing effects of these substituents in electrophilic aromatic substitution reactions. For instance, the activating and ortho-, para-directing effects of the amino and methoxy groups must be strategically utilized to achieve the desired substitution pattern. brainly.com

Regioselective Functionalization Techniques in the Synthesis of this compound

Achieving the specific substitution pattern of this compound hinges on the regioselective introduction of each functional group.

Acylation Reactions for Amide Formation

The formation of the acetamido group is typically achieved through the acylation of a corresponding aminobenzoic acid precursor. This reaction involves treating the amino group with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. evitachem.com The use of a base is often necessary to neutralize the acidic byproduct. google.com One method describes the direct acylation of aminobenzoic acids by reacting a mixed anhydride of an N-acylamino acid with an aminobenzoic acid. google.com Catalytic approaches, for instance using trivalent phosphorus compounds, can also facilitate the acylation of anilines with substituted benzoic acids. dntb.gov.ua

The reaction conditions for acylation are generally mild to avoid hydrolysis of other functional groups. The choice of solvent and temperature can influence the reaction rate and yield.

Table 1: Comparison of Acylation Methods

| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Schotten-Baumann | Acetyl chloride, amine | Base (e.g., NaOH, pyridine) | Aqueous or biphasic, room temp. | High yield, simple | Exothermic, requires base |

| Acetic Anhydride | Acetic anhydride, amine | None or acid/base catalyst | Neat or in solvent, can be heated | Readily available reagent | Can lead to diacylation |

| Mixed Anhydride | N-acylamino acid, acyl halide, amine | Tertiary amine | Anhydrous solvent, low temp. | Good for peptide synthesis | Requires pre-formation of anhydride |

| Catalytic Amidation | Carboxylic acid, amine | Boronic acids, TiCl4, etc. dntb.gov.uayoutube.com | Varies with catalyst | Atom economical | Catalyst cost and sensitivity |

Halogenation Protocols, with Emphasis on Chlorination at Position 5 (e.g., N-Chlorosuccinimide mediated)

The introduction of a chlorine atom at the 5-position of the benzoic acid ring is a key step. The directing effects of the existing substituents (acetamido and methoxy groups) guide the incoming electrophile. Both the acetamido and methoxy groups are ortho-, para-directing. With the acetamido group at position 2 and the methoxy group at position 4, the position para to the acetamido group and ortho to the methoxy group is position 5, making it the most activated site for electrophilic substitution.

N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of activated aromatic rings under mild conditions. commonorganicchemistry.comwikipedia.org The reaction can be carried out in various solvents, including DMF, and may be catalyzed by acids. isca.megoogle.com One patented method for a similar compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, utilizes NCS in DMF with heating. google.comchemicalbook.com The use of NCS is advantageous as it is easier to handle than chlorine gas and often leads to higher regioselectivity. isca.methieme-connect.com

Other chlorinating agents, such as chlorine gas in the presence of a Lewis acid catalyst, can also be employed, though they may be less selective and require more stringent handling procedures. google.com

Table 2: Chlorination Protocols for Activated Aromatic Rings

Etherification/Methylation Strategies for Methoxy Group Introduction

The methoxy group can be introduced via Williamson ether synthesis, which involves the reaction of a hydroxyl group with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. This would necessitate a precursor with a hydroxyl group at position 4. The base deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile.

Alternatively, if the synthesis starts from a methoxy-substituted precursor, this step is not required. For instance, starting from 4-methoxyanthranilic acid derivatives would already have the methoxy group in the desired position. The choice of strategy depends on the availability and cost of the starting materials.

Optimization of Reaction Parameters and Reaction Engineering Considerations

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters to consider for the synthesis of this compound include:

Temperature: Affects reaction rates and can influence selectivity. For instance, in the chlorination step, controlling the temperature can prevent over-chlorination or side reactions.

Concentration: The concentration of reactants can impact the reaction rate and the formation of byproducts.

Catalyst Loading: In catalytic steps, the amount of catalyst must be optimized to ensure efficient conversion without unnecessary cost or downstream removal issues.

Reaction Time: Monitoring the reaction progress (e.g., by TLC or HPLC) is essential to determine the optimal reaction time to maximize product formation and minimize degradation.

Solvent: The choice of solvent can affect solubility, reaction rates, and product isolation. numberanalytics.com

Design of Experiments (DoE) is a powerful statistical tool used to systematically optimize multiple reaction parameters simultaneously, leading to a more robust and efficient process than one-factor-at-a-time (OFAT) optimization. acs.orgnih.gov

Sustainable and Green Chemistry Approaches in Synthetic Pathways

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental footprint. epitomejournals.comindianchemicalsociety.com Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Catalytic reactions are often more atom-economical than stoichiometric ones.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions. isca.meroyalsocietypublishing.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. royalsocietypublishing.org Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. numberanalytics.com

Catalysis: Employing catalysts, particularly recyclable heterogeneous catalysts, can reduce waste and allow for milder reaction conditions. epitomejournals.com

For example, replacing traditional chlorinating agents like chlorine gas with NCS represents a step towards a safer process. thieme-connect.com Exploring catalytic, direct amidation methods avoids the use of stoichiometric activating agents, improving atom economy. organic-chemistry.org

Table 3: Green Chemistry Considerations in Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Utilize catalytic methods for amide formation to avoid stoichiometric activators. |

| Less Hazardous Chemical Syntheses | Use NCS instead of chlorine gas for chlorination. thieme-connect.com |

| Designing Safer Chemicals | The final product's properties are fixed, but the synthetic route can be designed to avoid hazardous intermediates. |

| Safer Solvents and Auxiliaries | Explore aqueous conditions for chlorination isca.me or solvent-free reaction conditions. |

| Design for Energy Efficiency | Optimize reactions to run at lower temperatures; consider microwave irradiation. mdpi.com |

| Use of Renewable Feedstocks | Investigate bio-based starting materials for the benzoic acid core. numberanalytics.com |

| Reduce Derivatives | Design the synthetic sequence to minimize the use of protecting groups. |

| Catalysis | Employ recyclable catalysts for acylation and other steps. epitomejournals.com |

| Design for Degradation | Not directly applicable to the synthesis itself, but to the lifecycle of the final product. |

| Real-time analysis for Pollution Prevention | Use in-process monitoring (e.g., HPLC) to control the reaction and prevent runaway conditions or byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choose less volatile and hazardous reagents and solvents. |

Chemical Reactivity and Mechanistic Investigations of 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations to produce a range of derivatives.

Esterification of 2-Acetamido-5-chloro-4-methoxybenzoic acid is a feasible and documented transformation. This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The synthesis of the methyl ester of a closely related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, has been described, providing evidence for the viability of this reaction. google.comchemicalbook.comnih.govpschemicals.com The general conditions for such a reaction would involve heating the carboxylic acid in the corresponding alcohol with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Table 1: Representative Esterification Reaction

| Reactant | Reagent | Product |

| This compound | Methanol (CH₃OH), H⁺ catalyst | Methyl 2-acetamido-5-chloro-4-methoxybenzoate |

The carboxylic acid functionality of this compound can be converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. nih.govacs.orgacs.org Common methods for amide bond formation include the use of coupling reagents or the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. mdpi.com

For instance, treatment of the carboxylic acid with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride. This highly reactive intermediate can then be reacted with an amine to form the desired amide. While specific examples with this compound are not detailed, this is a standard and reliable method for the synthesis of amides from carboxylic acids. mdpi.comorganic-chemistry.org

Table 2: General Amidation Reaction Sequence

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | This compound | Thionyl chloride (SOCl₂) | 2-Acetamido-5-chloro-4-methoxybenzoyl chloride |

| 2 | 2-Acetamido-5-chloro-4-methoxybenzoyl chloride | Amine (R-NH₂) | N-substituted-2-acetamido-5-chloro-4-methoxybenzamide |

Reactions of the Acetamido Functionality (e.g., Hydrolysis)

The acetamido group (-NHCOCH₃) is an amide functionality and is susceptible to hydrolysis under both acidic and basic conditions. This reaction would cleave the amide bond to yield 2-amino-5-chloro-4-methoxybenzoic acid and acetic acid.

The synthesis of the related compound, 4-amino-5-chloro-2-methoxybenzoic acid, involves a step of deesterification via alkaline hydrolysis, which suggests that the amide or a precursor to it can be cleaved under these conditions. google.com The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon.

Oxidation and Reduction Chemistry of the Chemical Compound

Specific studies on the oxidation and reduction of this compound are not well-documented in the reviewed literature. However, the reactivity of the individual functional groups to oxidizing and reducing agents can be predicted based on general organic chemistry principles.

One source suggests that the methoxy (B1213986) group could potentially be oxidized to a hydroxyl group under strong oxidative conditions, and the acetamido group could be reduced to an amine using powerful reducing agents like lithium aluminum hydride. evitachem.com The aromatic ring itself is generally resistant to oxidation, except under harsh conditions that would likely degrade the rest of the molecule. The carboxylic acid group is already in a high oxidation state and is resistant to further oxidation. Reduction of the carboxylic acid would require strong reducing agents and would yield the corresponding primary alcohol.

Exploration of Reaction Mechanisms and Kinetics

Esterification: The Fischer esterification proceeds through a series of reversible protonation, nucleophilic addition, and elimination steps. masterorganicchemistry.commasterorganicchemistry.com The kinetics of esterification of substituted benzoic acids are influenced by the electronic and steric effects of the substituents. acs.org

Amidation: The mechanism of amidation via an acyl chloride intermediate involves nucleophilic acyl substitution. The rate of this reaction is dependent on the nucleophilicity of the amine and the electrophilicity of the acyl chloride.

Amide Hydrolysis: The mechanisms for both acid- and base-catalyzed amide hydrolysis have been extensively studied for a variety of amides.

Nucleophilic Aromatic Substitution: The mechanism of NAS reactions on activated aromatic rings typically involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization of 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This analysis would provide an unambiguous determination of the molecular structure of 2-acetamido-5-chloro-4-methoxybenzoic acid, including bond lengths, bond angles, and its three-dimensional conformation.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The initial step in a single-crystal X-ray diffraction study involves determining the fundamental crystallographic parameters. These parameters define the size and shape of the unit cell, the basic repeating unit of the crystal lattice, and the symmetry operations that relate the molecules within the crystal.

Hypothetical Data Table for Crystallographic Parameters:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 1225.7 |

| Z | 4 |

Note: The data in this table is hypothetical and serves as an example of what would be determined in an actual experiment.

Molecular Conformation and Bond Geometries

Once the crystal structure is solved, the precise molecular conformation and geometry can be elucidated. This would involve analyzing the dihedral angles between the phenyl ring and the acetamido and carboxylic acid substituents. The planarity of the amide group and the orientation of the methoxy (B1213986) group relative to the aromatic ring would also be determined. A detailed table of bond lengths and angles would be generated, providing insight into the electronic distribution within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A proton (¹H) NMR spectrum would provide detailed information about the chemical environment of each hydrogen atom in this compound.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the acetamido methyl protons, the amide proton, and the carboxylic acid proton. The chemical shift of each signal is indicative of its electronic environment. Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of the signals, and the coupling constants (J values) would provide information about the connectivity of the atoms.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 | br s | 1H | COOH |

| 8.5 | s | 1H | Ar-H |

| 8.1 | s | 1H | NH |

| 7.2 | s | 1H | Ar-H |

| 3.9 | s | 3H | OCH₃ |

| 2.2 | s | 3H | COCH₃ |

Note: The data in this table is hypothetical and serves as an example of what would be determined in an actual experiment. The exact chemical shifts and multiplicities would depend on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being indicative of its electronic environment. In this compound, ten distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring, the carboxylic acid carbon, the methoxy carbon, and the two carbons of the acetamido group.

For a closely related compound, Methyl 4-acetamido-5-chloro-2-methoxybenzoate , ¹³C NMR data is available and can provide some insight, though it is important to note that the presence of a methyl ester instead of a carboxylic acid will alter the chemical shifts, particularly of the carbonyl carbon and the aromatic ring carbons.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 165 - 185 |

| Aromatic Carbons (C1-C6) | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 65 |

| Acetamido Carbonyl (-NHC=O) | 168 - 172 |

Advanced 2D NMR Techniques for Structural Confirmation

To definitively assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For this compound, HSQC would show correlations between the aromatic protons and their respective aromatic carbons, as well as between the methoxy protons and the methoxy carbon, and the acetamido methyl protons and the methyl carbon.

HMBC spectra, on the other hand, show correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular structure by identifying longer-range connectivities. For instance, HMBC would be crucial in confirming the positions of the substituents on the aromatic ring. Correlations would be expected between the aromatic protons and the carbons of the carboxylic acid, methoxy, and acetamido groups, as well as between the methoxy protons and the aromatic carbon to which the methoxy group is attached.

Detailed, experimentally-derived 2D NMR data for this compound are not publicly available at this time. However, the application of these techniques would be essential for a complete and unambiguous structural elucidation.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy is particularly useful for identifying polar functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), the N-H stretch of the amide (around 3200-3400 cm⁻¹), C-O stretching of the methoxy group and carboxylic acid, and C-Cl stretching, as well as aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy , which detects vibrations that cause a change in the polarizability of the molecule, is complementary to FT-IR. It is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of this compound would be expected to be strong in the Raman spectrum.

Specific experimental FT-IR and Raman data for this compound is not widely published.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | N-H Stretch | 3200 - 3400 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy Group | C-O Stretch | 1000 - 1300 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₀H₁₀ClNO₄), the calculated exact mass is 243.030 g/mol . HRMS would be used to confirm this exact mass, thereby verifying the molecular formula.

Furthermore, by analyzing the fragmentation pattern of the molecule under ionization, the connectivity of its constituent parts can be elucidated. Key fragmentation pathways for this compound would likely involve the loss of the carboxylic acid group (-COOH), the methoxy group (-OCH₃), and the acetamido group (-NHCOCH₃) or parts thereof. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

While detailed HRMS fragmentation data for this compound is not available, mass spectrometry data for its methyl ester derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate , shows significant peaks that can hint at the fragmentation of the core structure.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as the aromatic ring in this compound. The absorption of UV or visible light corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) characteristic of a substituted benzene ring. The positions and intensities of these absorption bands are influenced by the nature and position of the substituents. The acetamido, methoxy, and carboxylic acid groups are all auxochromes that can cause a bathochromic (red) shift of the absorption bands of the benzene ring.

Experimental UV-Vis spectral data for this compound is not readily found in the literature. However, for its derivative, Methyl 4-acetamido-5-chloro-2-methoxybenzoate , a UV-Vis spectrum is available, which can give an approximation of the absorption profile of the core chromophore.

Computational and Theoretical Studies on 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Acetamido-5-chloro-4-methoxybenzoic acid. By solving approximations of the Schrödinger equation, DFT can determine the electron distribution within the molecule, providing a detailed picture of its chemical bonding and reactivity.

The electronic structure is fundamentally described by the molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. vjst.vn

For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the HOMO and LUMO. In this compound, the electron-donating methoxy (B1213986) (-OCH₃) and acetamido (-NHCOCH₃) groups, and the electron-withdrawing chloro (-Cl) group will modulate the electron density of the benzene (B151609) ring and the carboxylic acid function. DFT calculations can precisely map these electronic effects. For instance, studies on similar substituted benzoic acids have shown that electron-withdrawing groups tend to lower the HOMO and LUMO energy levels, while electron-donating groups tend to raise them. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide further insights into the electronic structure by analyzing charge delocalization and intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visually represents the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. vjst.vn

Table 1: Representative Quantum Chemical Parameters Calculable for this compound

| Parameter | Theoretical Significance |

| Total Energy | A measure of the molecule's stability. |

| HOMO Energy | Correlates with the ionization potential and electron-donating ability. |

| LUMO Energy | Correlates with the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | Measures the overall polarity of the molecule. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom. |

Conformational Analysis and Potential Energy Surface Exploration

The presence of rotatable single bonds in this compound—specifically around the carboxylic acid, methoxy, and acetamido groups—gives rise to various possible three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

The potential energy surface (PES) is a multi-dimensional surface that describes the energy of a molecule as a function of its geometry. By exploring the PES, computational chemists can identify local minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers. Such explorations are typically performed using methods like DFT or Møller-Plesset perturbation theory (MP2). researchgate.net

For the carboxylic acid group, two main planar conformations are possible: syn and anti, referring to the orientation of the acidic proton with respect to the carbonyl oxygen. In most substituted benzoic acids, the syn conformation, which allows for the formation of a stable hydrogen-bonded dimer in the solid state, is energetically favored. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are highly effective in predicting spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei. nih.gov These shielding tensors can then be converted into chemical shifts. The accuracy of these predictions has significantly improved, with modern methods often achieving root-mean-square deviations of less than 2 ppm for ¹³C and 0.2 ppm for ¹H. nih.gov For this compound, theoretical calculations can help in assigning the signals in its NMR spectra to specific protons and carbon atoms, which can be challenging in complex molecules.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to the peaks in an infrared (IR) and Raman spectrum, can be performed using DFT. These calculations provide the frequencies of the normal modes of vibration. mdpi.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net Such calculations can aid in the assignment of complex vibrational spectra by providing a theoretical basis for the observed bands. For instance, the characteristic stretching frequencies of the C=O, O-H, N-H, and C-Cl bonds in this compound can be computationally identified and analyzed. nih.gov

Table 2: Examples of Predictable Vibrational Frequencies for this compound

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amide) | 3350-3180 |

| C=O stretch (carboxylic acid) | 1725-1700 |

| C=O stretch (amide I band) | 1680-1630 |

| C-Cl stretch | 800-600 |

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for describing the properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of a molecule in a condensed phase, such as in a solvent or a crystal. These methods are crucial for understanding intermolecular interactions. ucl.ac.uk

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of empirical potential energy functions. ucl.ac.uk By simulating this compound in a solvent like water or an organic solvent, one can study how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. acs.org

These simulations are particularly useful for studying hydrogen bonding. For this compound, MD can be used to investigate the formation of hydrogen-bonded dimers through the carboxylic acid groups, as well as hydrogen bonding between the molecule and solvent molecules. acs.org The simulations can also provide insights into π-π stacking interactions between the benzene rings of adjacent molecules. acs.org Understanding these intermolecular forces is key to predicting the molecule's solubility, crystal packing, and interactions with biological macromolecules.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For this compound, a key reaction of interest is the hydrolysis of the amide bond. Computational studies on the hydrolysis of other amides have detailed the reaction pathways under acidic, basic, or neutral conditions. nih.gov These studies typically use DFT to locate the transition state structures for the nucleophilic attack of water or a hydroxide (B78521) ion on the amide carbonyl carbon. nih.gov The calculations can provide the activation energy barrier for the reaction, offering a quantitative measure of its feasibility. Similar computational approaches could be applied to study other potential reactions of this molecule, such as electrophilic aromatic substitution or nucleophilic substitution at the chloro-substituted carbon.

Derivatization Chemistry and Advanced Analytical Methodologies for 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid and Its Analogues

Strategies for Chemical Derivatization to Enhance Analytical Detectability and Separability

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. For carboxylic acids like 2-Acetamido-5-chloro-4-methoxybenzoic acid, the primary goals are to increase volatility for gas chromatography (GC) and enhance detectability for liquid chromatography (LC). colostate.edu

Direct GC analysis of carboxylic acids is often problematic due to their high polarity and low volatility, which can lead to poor peak shape, broad peaks, and low sensitivity. colostate.eduresearchgate.net Derivatization of the carboxyl group into a less polar, more volatile ester is a standard approach to overcome these issues. colostate.edu

The most common method is alkylation , particularly the formation of methyl esters. colostate.edu This can be achieved through several reactions:

Fischer Esterification : This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.com The reaction is reversible, so using the alcohol as the solvent drives the equilibrium toward the ester product. wikipedia.org

Reaction with Diazomethane (CH₂N₂) : Diazomethane is a highly effective methylating agent that reacts rapidly and quantitatively with carboxylic acids to form methyl esters. wikipedia.org However, it is also highly toxic and explosive, limiting its use to specific applications where other methods are unsuitable. colostate.edu

Silylation : This is another universal method for derivatizing compounds with active hydrogens. colostate.edu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. youtube.com The resulting TMS esters are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. researchgate.netgcms.cz

In the case of this compound, esterification would convert it to its corresponding ester, for instance, methyl 2-acetamido-5-chloro-4-methoxybenzoate, which is more amenable to GC separation and analysis.

For liquid chromatography, derivatization is typically employed not to increase volatility but to enhance detection sensitivity and selectivity. nih.gov Although this compound already contains a chromophore (the substituted benzene (B151609) ring) making it detectable by UV, derivatization can be used to:

Introduce a fluorophore for highly sensitive fluorescence detection.

Introduce a strongly absorbing chromophore to increase the molar absorptivity and lower the limit of detection, or to shift the absorption maximum to a wavelength with less interference from matrix components.

This is usually accomplished by reacting the carboxylic acid group with a labeling reagent. nih.gov These reactions often require a catalyst, such as a carbodiimide, to activate the carboxylic acid. nih.gov

Common classes of derivatization reagents for this purpose include:

Substituted Phenacyl Halides : Reagents like 4-bromophenacyl bromide react with the carboxylate anion to form phenacyl esters, which are strongly UV-active.

Coumarin (B35378) Derivatives : These reagents introduce a highly fluorescent coumarin tag to the molecule, enabling detection at very low concentrations. nih.gov

Anthracene Derivatives : Compounds like 9-anthryldiazomethane (B78999) (ADAM) react with carboxylic acids to form fluorescent esters. nih.gov

Development and Validation of Chromatographic Methods (HPLC, GC-MS) for Analysis in Complex Matrices

Developing a reliable chromatographic method for analyzing this compound requires careful optimization of separation conditions and thorough validation to ensure the data is accurate and reproducible.

For High-Performance Liquid Chromatography (HPLC), a reversed-phase method is typically suitable for this compound. A common setup would involve a C18 or Phenyl stationary phase with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. usda.govekb.eg Gradient elution is often employed to ensure good separation from matrix impurities. irejournals.com

For Gas Chromatography-Mass Spectrometry (GC-MS), analysis is performed after derivatization (as described in 6.1.1). The derivatized analyte is separated on a capillary column, typically with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane), using a temperature program to elute compounds based on their boiling points. nih.gov

Method robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during routine use. chromatographyonline.compharmoutsourcing.com A robustness study is critical before method transfer to a different laboratory to ensure consistent performance. nih.gov This is often investigated using a Design of Experiments (DoE) approach. nih.govresearchgate.net

For an HPLC method, key parameters to investigate include:

Mobile phase composition (e.g., ±2% organic modifier). sepscience.com

pH of the aqueous buffer (e.g., ±0.2 units).

Column temperature (e.g., ±5 °C).

Flow rate (e.g., ±10%).

Detection wavelength (e.g., ±2 nm). nih.gov

The method is considered robust if critical outputs, such as peak resolution, retention time, and quantification, remain within predefined acceptance criteria during these variations.

Quantification is achieved by comparing the analyte's response to that of a known standard. A calibration curve is generated by analyzing a series of standards at different concentrations and plotting the instrument response (e.g., peak area) against concentration.

Key validation parameters for quantification include:

Linearity : The range over which the response is directly proportional to the concentration.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected. nih.govugm.ac.id

Limit of Quantification (LOQ) : The lowest concentration that can be measured with acceptable precision and accuracy. nih.govugm.ac.id

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ugm.ac.id

For HPLC, UV detection is the most common strategy for a chromophore-containing molecule like this. For GC-MS, quantification can be performed in full-scan mode or, for higher sensitivity and selectivity, in Selected Ion Monitoring (SIM) mode, where the mass spectrometer is set to detect only a few characteristic ions of the analyte.

Mass Spectrometry Coupled Techniques for Structural Confirmation in Analytical Contexts

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like GC or LC, is the definitive tool for structural confirmation. researchgate.net It provides information about the mass-to-charge ratio (m/z) of the parent molecule (molecular ion) and its fragments, which serves as a chemical fingerprint.

In a typical GC-MS analysis using Electron Ionization (EI), the derivatized this compound molecule is bombarded with electrons, causing it to ionize and fragment in a predictable and reproducible manner. nih.gov The resulting fragmentation pattern is used to confirm the structure.

For the methyl ester derivative of this compound, key fragmentations would include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group.

Cleavage of the C-C bond between the aromatic ring and the carbonyl group.

Loss of the chlorine atom (•Cl) .

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments, where the M+2 peak is approximately one-third the intensity of the M peak. miamioh.edu Analysis of these specific fragments and their relative abundances allows for unambiguous identification of the compound, even in complex matrices. nih.gov

Role of 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid As a Strategic Intermediate in Complex Organic Synthesis

Building Block for Polyfunctionalized Aromatic Systems

The strategic arrangement of functional groups on the benzene (B151609) ring of 2-acetamido-5-chloro-4-methoxybenzoic acid makes it an ideal starting point for creating highly substituted aromatic systems. Each group offers a potential handle for selective chemical modification. For instance, the carboxylic acid group is a prime site for transformations into esters, amides, or other derivatives.

Commercially available, multireactive building blocks like substituted benzoic acids are valuable starting materials in heterocyclic oriented synthesis, which aims to produce diverse libraries of compounds. nih.gov The different substituents on the aromatic ring of this compound influence the reactivity of the molecule. The electron-withdrawing nature of the chloro and carboxylic acid groups, contrasted with the electron-donating effects of the methoxy (B1213986) and acetamido groups, creates a specific electronic environment that directs further substitutions or modifications. This controlled reactivity is crucial for reliably constructing complex molecular architectures.

Precursor in Multi-step Synthetic Sequences

One of the most prominent roles of this compound is as a key intermediate in the synthesis of pharmaceuticals. A primary example is its use in the production of Metoclopramide, a dopamine (B1211576) D2 receptor antagonist used as an antiemetic. nbinno.comchemicalbook.comnih.govgoogle.com Metoclopramide is the result of the formal condensation of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylethane-1,2-diamine. nih.gov The synthesis of this active pharmaceutical ingredient often involves the methyl ester of the parent acid, methyl 4-acetamido-5-chloro-2-methoxybenzoate. nbinno.comgoogle.comsigmaaldrich.com

A typical synthetic sequence involves:

Formation of the core structure: The synthesis often starts with precursors that are built up to form the substituted benzoic acid structure. For instance, methyl 4-acetamido-2-methoxybenzoate can be chlorinated using N-chlorosuccinimide (NCS) to produce methyl 4-acetamido-5-chloro-2-methoxybenzoate. nbinno.comgoogle.com

Modification of the amino group: The acetamido group (-NHCOCH₃) in the intermediate serves as a protected form of the amine. This protecting group is later removed (hydrolyzed) to reveal the free amine (4-amino group) necessary for the final structure of Metoclopramide.

Amidation: The carboxylic acid (or its methyl ester) is activated and then reacted with a specific amine (in the case of Metoclopramide, N,N-diethylethane-1,2-diamine) to form the final amide bond. nih.govgoogle.com

This multi-step process highlights the compound's role as a critical precursor, where its carefully designed structure facilitates a streamlined and efficient synthesis of a more complex, biologically active molecule. researchgate.netbeilstein-journals.org

Exploration of Structure-Property Relationships in Derivatized Analogues

This compound and its parent compound, 4-amino-5-chloro-2-methoxybenzoic acid, serve as scaffolds for creating libraries of derivatized analogues to study structure-activity relationships (SAR). nih.gov By systematically modifying the structure and assessing the impact on biological activity, researchers can develop compounds with improved potency, selectivity, or pharmacokinetic properties. mdpi.comresearchgate.net

Key strategies for derivatization include:

Amide Synthesis: The carboxylic acid group is a versatile handle for creating a wide array of N-substituted benzamide (B126) derivatives. nih.govnanobioletters.comresearchgate.netnih.govresearchgate.net By reacting the acid (often after conversion to a more reactive acid chloride) with various primary or secondary amines, a diverse set of amides can be generated. The properties of the resulting molecule are then influenced by the nature of the substituent introduced via the amine. nih.gov

Modification of the 4-position amine: In research aimed at developing dual antagonists for dopamine D2 and serotonin (B10506) 5-HT3 receptors, derivatives were prepared from 4-amino-5-chloro-2-methoxybenzoic acid. nih.gov Introducing a methyl group to the nitrogen at the 4-position led to a significant increase in dopamine D2 receptor binding affinity. nih.gov

Variation of the 5-position substituent: In the same study, replacing the chloro group at the 5-position with bromo or iodo analogues also resulted in a much higher affinity for the dopamine D2 receptor compared to Metoclopramide. nih.gov

These studies demonstrate a common practice in medicinal chemistry where a core structure, such as a substituted benzoic acid, is systematically altered to probe its interactions with biological targets and optimize its therapeutic properties. mdpi.com

Emerging Applications in Specialized Chemical Material Development

While the primary application of this compound is firmly in the realm of organic synthesis for pharmaceutical development, the broader class of substituted benzoic acids is finding use in materials science. Benzoic acid and its derivatives are known to form self-assembling supramolecular structures through hydrogen bonding and other non-covalent interactions. researchgate.netucl.ac.uk

Recent research has explored using sulfamoylbenzoic acid derivatives, which share structural similarities, as molecular additives to control the crystallization and reduce defects in perovskite thin films for high-reproducibility solar cells. acs.org In another area, benzoic acid derivatives have been incorporated into polymer films, where they can be segregated within the polymer's crystalline cavities. mdpi.com This approach could be relevant for controlling the release kinetics of active molecules from a material matrix. mdpi.com

Although direct applications of this compound in materials science are not yet established, its polyfunctional nature presents potential for future exploration in areas such as functional polymers, organic electronics, or specialized additives where its specific electronic and hydrogen-bonding properties could be leveraged.

Table of Compounds

Future Research Directions and Contemporary Perspectives for 2 Acetamido 5 Chloro 4 Methoxybenzoic Acid Research

Investigation of Catalytic Transformations and Novel Synthetic Pathways

Future research into the synthesis of 2-Acetamido-5-chloro-4-methoxybenzoic acid and its derivatives will likely focus on the development of more efficient and sustainable catalytic methods. A significant area of interest is the late-stage functionalization of the benzoic acid core, which allows for the diversification of the molecular structure at a later point in the synthesis.

One promising approach is the use of transition-metal-catalyzed C-H activation. mdpi.comacs.orgnih.govnih.govresearchgate.netresearchgate.net This technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. For this compound, this could enable the introduction of new functional groups at various positions on the aromatic ring, leading to a library of novel derivatives with potentially enhanced properties. For instance, cobalt-catalyzed C-H functionalization has been shown to be effective for coupling benzoic acids with alkynes, styrenes, and 1,3-dienes. nih.gov Similarly, palladium(II)-catalyzed C-H activation has been utilized for aryl-aryl coupling of benzoic acids. nih.gov

Another area of investigation is the development of novel catalysts for traditional reactions, such as amidation and esterification, that offer higher yields, greater selectivity, and milder reaction conditions. The use of first-row transition metals as catalysts is particularly attractive due to their lower cost and toxicity compared to precious metals. nih.gov Furthermore, photoredox catalysis is emerging as a powerful tool for a variety of organic transformations, including the functionalization of C-H bonds. semanticscholar.org

| Catalytic Strategy | Potential Application for this compound | Anticipated Advantages |

| Transition-Metal-Catalyzed C-H Activation | Introduction of new functional groups at ortho or meta positions. | Increased molecular diversity, step-economy in synthesis. acs.orgresearchgate.net |

| Novel Amidation Catalysts | More efficient formation of the acetamido group. | Higher yields, milder reaction conditions, reduced waste. |

| Photoredox Catalysis | Late-stage functionalization under mild conditions. | Access to novel reactivity, improved sustainability. semanticscholar.org |

| Decarboxylative Functionalization | Replacement of the carboxylic acid group with other functionalities. | Creation of new molecular scaffolds. acs.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. chemh.comatomfair.comresearchgate.netoxfordglobal.cominnovationnewsnetwork.comnih.govnus.edu.sgdrugtargetreview.combohrium.comresearchgate.netchemistryworld.comsciencedaily.comyoutube.comautomationreadypanels.com For this compound, these technologies offer the potential for more efficient, reproducible, and scalable synthesis.

Flow chemistry, where reactions are carried out in a continuously flowing stream, provides several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the ability to perform multi-step syntheses in a continuous fashion. atomfair.combohrium.com An automated flow synthesis platform could be developed for the production of this compound, allowing for on-demand synthesis with high purity and yield. innovationnewsnetwork.comnus.edu.sg

Automated synthesis platforms, often controlled by artificial intelligence, can perform numerous experiments in parallel, rapidly optimizing reaction conditions and exploring a wide range of synthetic routes. chemh.comdrugtargetreview.comsciencedaily.com These "self-driving labs" can significantly accelerate the discovery of new derivatives of this compound and the optimization of their synthesis. chemh.comyoutube.com However, challenges such as the complexity of integrating different reaction types and the need for robust analytical techniques for real-time monitoring need to be addressed. chemh.comoxfordglobal.com

| Technology | Application in the context of this compound | Potential Impact |

| Flow Chemistry | Continuous, multi-step synthesis of the target compound. | Improved efficiency, safety, and scalability. atomfair.combohrium.com |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and catalysts. | Accelerated optimization of synthetic routes. nih.govresearchgate.net |

| AI-Guided Robotics | Autonomous discovery and synthesis of novel derivatives. | Faster identification of compounds with desired properties. drugtargetreview.comsciencedaily.com |

| Solid-Phase Synthesis-Flow (SPS-flow) | Automated assembly of the molecule on a solid support. | Streamlined synthesis and purification. nus.edu.sg |

Exploration of Bio-inspired and Biocatalytic Approaches

Nature provides a vast inspiration for the development of new synthetic methodologies. Bio-inspired and biocatalytic approaches offer the potential for highly selective and environmentally friendly synthesis of complex molecules. nih.govnih.govacs.orgacs.orggoogle.comresearchgate.netmiracosta.edutaylorandfrancis.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a particularly promising area. Enzymes can perform reactions with high chemo-, regio-, and stereoselectivity under mild conditions. nih.govacs.org For the synthesis of this compound, enzymes could be employed for specific steps, such as the selective acylation of an amino precursor or the hydrolysis of a nitrile to a carboxylic acid. google.com Furthermore, "late-stage functionalization" using enzymes can introduce new functional groups into the molecule with high precision, which is often challenging to achieve with traditional chemical methods. nih.govnih.govacs.org

The development of novel enzymes through directed evolution and protein engineering will expand the scope of biocatalysis for the synthesis of non-natural compounds like this compound. acs.org Additionally, whole-cell biocatalysis, where entire microorganisms are used as catalysts, can simplify the process by eliminating the need for enzyme purification.

| Biocatalytic Method | Potential Application for this compound | Key Advantages |

| Enzymatic Acylation | Selective formation of the acetamido group. | High selectivity, mild reaction conditions. |

| Nitrilase-catalyzed Hydrolysis | Conversion of a nitrile precursor to the carboxylic acid. | Environmentally friendly, high efficiency. google.com |

| Late-Stage Functionalization | Introduction of hydroxyl or other groups at specific positions. | High regioselectivity, access to novel derivatives. nih.govacs.org |

| Whole-Cell Biotransformation | Multi-step synthesis within a single microorganism. | Reduced cost and complexity. |

Advanced Applications in Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state can have a profound impact on their physical and chemical properties. Supramolecular chemistry and crystal engineering focus on understanding and controlling these intermolecular interactions to design materials with specific functions. acs.orgacs.orgnih.govrsc.orgmpg.de

For this compound, the presence of multiple functional groups (carboxylic acid, amide, chloro, and methoxy) provides a rich landscape for forming diverse supramolecular assemblies through hydrogen bonding and other non-covalent interactions. acs.orgacs.org Future research could explore the co-crystallization of this compound with other molecules to form co-crystals with tailored properties, such as improved solubility or stability.

The study of the self-assembly of this compound on surfaces could lead to the development of new functional materials. For example, the formation of two-dimensional supramolecular networks could be explored for applications in nanoscience and materials science. mpg.de Understanding the factors that govern the packing of these molecules in the solid state is crucial for controlling the properties of the resulting materials. acs.org

| Research Area | Focus for this compound | Potential Outcomes |

| Co-crystal Formation | Co-crystallization with other active pharmaceutical ingredients or excipients. | Modified physicochemical properties (e.g., solubility, bioavailability). |

| Polymorphism Screening | Investigation of different crystalline forms of the compound. | Identification of the most stable and bioavailable form. |

| Surface Self-Assembly | Formation of ordered molecular layers on substrates. | Development of functional surfaces and nanomaterials. mpg.de |

| Supramolecular Gelators | Design of derivatives that can form gels in organic solvents. | Applications in environmental remediation or drug delivery. nih.gov |

Predictive Chemistry and Machine Learning in Optimizing Synthesis and Understanding Reactivity

Furthermore, machine learning can be used to predict the physicochemical properties and biological activity of new derivatives of this compound before they are synthesized. astrixinc.comnexocode.com This "in silico" screening can help to prioritize the synthesis of the most promising compounds. The combination of machine learning with automated synthesis platforms creates a closed-loop system where the AI designs an experiment, the robot performs it, and the results are fed back to the AI to refine the next iteration. synthiaonline.com

| Computational Approach | Application to this compound Research | Expected Benefits |

| Reaction Outcome Prediction | Predicting the yield and selectivity of synthetic steps. | More efficient optimization of reaction conditions. iscientific.org |

| AI-Powered Retrosynthesis | Proposing novel and efficient synthetic routes. | Discovery of new and improved synthetic pathways. researchgate.netchemcopilot.comarxiv.org |

| Property Prediction | In silico screening of derivatives for desired properties. | Prioritization of synthetic targets. astrixinc.comnexocode.com |

| Closed-Loop Optimization | Integration of machine learning with automated synthesis. | Autonomous discovery and optimization of new molecules. synthiaonline.com |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-acetamido-5-chloro-4-methoxybenzoic acid, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:

- Chlorination : Introducing chlorine at the 5-position using reagents like Cl2 or N-chlorosuccinimide under controlled pH (e.g., acidic or buffered conditions) to avoid over-chlorination .

- Acetylation : Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamido group at the 2-position .

- Methoxylation : Methoxy group introduction via nucleophilic substitution using methyl iodide or dimethyl sulfate under alkaline conditions .

- Yield Optimization : Catalytic hydrogenation or reflux in polar aprotic solvents (e.g., DMF) improves efficiency. Monitor intermediates via TLC or HPLC to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding networks. Use SHELX software for refinement .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can distinguish between meta/para substituents. For example, the methoxy group (δ ~3.8 ppm) and acetamido proton (δ ~8.2 ppm) show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C10H10ClNO4, theoretical MW: 243.03 g/mol) and fragmentation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the acetamido group in substitution reactions?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The acetamido group is a moderate electron-withdrawing group due to resonance effects, directing incoming electrophiles to the 4- and 6-positions. Kinetic studies under varying pH (e.g., 4–8) can reveal protonation-dependent reactivity .

- Hydrolysis Pathways : Under acidic conditions, the acetamido group hydrolyzes to an amine. Monitor via <sup>1</sup>H NMR (disappearance of δ 2.1 ppm, acetate methyl signal) and quantify using UV-vis at λ = 260 nm .

Q. How do substituent modifications (e.g., Cl, OCH3) influence the compound’s biological activity in receptor-binding assays?

- Methodological Answer :

- Dopamine/Serotonin Receptor Studies : Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid (structurally analogous) show dual antagonism at D2 and 5-HT3 receptors. Perform competitive binding assays with radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone for D2, [<sup>3</sup>H]GR65630 for 5-HT3). IC50 values correlate with chloro-methoxy substitution patterns .

- Structure-Activity Relationship (SAR) : Replace Cl with F or Br to assess steric/electronic effects. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent size and polarity .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC/UV Purity Analysis : Use a C18 column with mobile phase (e.g., acetonitrile:water, 60:40) and UV detection at 254 nm. Identify impurities like unreacted 4-amino precursors or dechlorinated byproducts .

- LC-MS/MS : Quantify trace impurities (<0.1%) by coupling to tandem MS. For example, a common impurity is 2-acetamido-4-methoxybenzoic acid (lacking Cl), detectable via m/z 224.05 .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogs: How should researchers validate thermal stability?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Compare thermal profiles of synthesized batches to literature values (e.g., mp 209–213°C for 2-amino-5-chlorobenzoic acid). Discrepancies may arise from polymorphic forms or residual solvents .

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures (>250°C) to rule out moisture or solvent interference .

Experimental Design for Novel Applications

Q. Designing a study to evaluate the compound’s potential as a photoaffinity probe: What labeling strategies are feasible?

- Methodological Answer :

- Photoactive Group Incorporation : Introduce a diazirine or benzophenone moiety at the 5-chloro position via Suzuki coupling. Validate UV-induced crosslinking efficiency (e.g., 365 nm irradiation) in target protein assays .

- Click Chemistry : Attach an alkyne handle for post-labeling with azide-fluorophores (e.g., Alexa Fluor 488). Confirm specificity via fluorescence microscopy and SDS-PAGE .

Computational Modeling

Q. How can DFT calculations predict the compound’s solubility and crystallinity?

- Methodological Answer :

- Solubility Parameters : Use COSMO-RS to compute Hansen solubility parameters. Polar solvents (e.g., DMSO) show higher solubility due to hydrogen-bonding capacity of COOH and NH groups .

- Crystal Packing Analysis : Employ Mercury software to simulate crystal lattice energies. Methoxy and acetamido groups favor π-π stacking and hydrogen bonds, influencing polymorph stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。